molecular formula C6H9BrN2 B1288494 4-(bromomethyl)-3,5-dimethyl-1H-pyrazole CAS No. 1314900-22-5

4-(bromomethyl)-3,5-dimethyl-1H-pyrazole

Cat. No.: B1288494
CAS No.: 1314900-22-5
M. Wt: 189.05 g/mol
InChI Key: FTVLXMFRHBUPLY-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-3,5-dimethyl-1H-pyrazole: is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of bromomethyl and dimethyl groups in this compound makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(bromomethyl)-3,5-dimethyl-1H-pyrazole typically involves the bromination of 3,5-dimethyl-1H-pyrazole. This can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, where the bromine atom is introduced at the methyl group position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromomethyl group in 4-(bromomethyl)-3,5-dimethyl-1H-pyrazole can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols, leading to the formation of various substituted pyrazoles.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products:

    Substitution: Substituted pyrazoles with various functional groups.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Methyl-substituted pyrazoles.

Scientific Research Applications

Chemistry: 4-(Bromomethyl)-3,5-dimethyl-1H-pyrazole is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of heterocyclic compounds, which are essential in medicinal chemistry.

Biology: In biological research, this compound is used to study the effects of pyrazole derivatives on various biological pathways. It can be modified to create bioactive molecules that target specific enzymes or receptors.

Medicine: The compound is explored for its potential therapeutic applications. Derivatives of this compound have shown promise as anti-inflammatory, antimicrobial, and anticancer agents.

Industry: In the agrochemical industry, this compound is used in the development of pesticides and herbicides. Its derivatives can act as active ingredients in formulations designed to protect crops from pests and diseases.

Mechanism of Action

The mechanism of action of 4-(bromomethyl)-3,5-dimethyl-1H-pyrazole and its derivatives depends on the specific biological target. For instance, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with cell wall synthesis or protein function. In anticancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

    4-(Bromomethyl)-3-methyl-1H-pyrazole: Similar structure but with one less methyl group.

    4-(Bromomethyl)-1H-pyrazole: Lacks the dimethyl groups, making it less sterically hindered.

    3,5-Dimethyl-1H-pyrazole: Lacks the bromomethyl group, making it less reactive in substitution reactions.

Uniqueness: 4-(Bromomethyl)-3,5-dimethyl-1H-pyrazole is unique due to the presence of both bromomethyl and dimethyl groups. This combination enhances its reactivity and versatility in synthetic applications. The bromomethyl group allows for easy functionalization, while the dimethyl groups provide steric protection and influence the compound’s overall reactivity.

Properties

IUPAC Name

4-(bromomethyl)-3,5-dimethyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN2/c1-4-6(3-7)5(2)9-8-4/h3H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTVLXMFRHBUPLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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